

Preclinical Safety and Toxicology of Amlodipine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Elgodipine	
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Disclaimer: The initial query for "**Elgodipine**" did not yield specific results. Based on the context of the provided search results, this document focuses on the preclinical safety and toxicology of Amlodipine, a widely studied and prescribed calcium channel blocker. It is presumed that "**Elgodipine**" was a typographical error.

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of amlodipine. The information is intended for researchers, scientists, and drug development professionals.

Amlodipine is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle.[1] It is widely used for the treatment of hypertension and angina.[2] Preclinical studies are crucial for establishing the safety profile of a drug before it is administered to humans. This guide summarizes key findings from various nonclinical studies on amlodipine.

Acute Toxicity

Acute toxicity studies are designed to determine the potential toxicity of a substance after a single dose.

Table 1: Acute Toxicity of Amlodipine



Species	Route of Administration		Reference	
Mouse	Oral	37 mg/kg	[3]	
Rat	Oral	70 mg/kg (in a study of poisoned animals)	[4]	

Experimental Protocol: Acute Oral Toxicity Study (General)

A typical acute oral toxicity study involves the administration of a single dose of the test substance to animals, usually rodents. The animals are then observed for a set period, typically 14 days, for any signs of toxicity, including mortality. The LD50 (Lethal Dose, 50%) is then calculated, which is the dose that is lethal to 50% of the test animals.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are conducted to evaluate the toxic effects of a substance after repeated administration over a longer period.

Table 2: Repeat-Dose Toxicity of Amlodipine



Species	Duration	Route of Administr ation	Dose Levels	Key Findings	NOAEL	Referenc e
Rat	13 weeks	Oral	Not specified	Consistent with findings for aliskiren and amlodipine alone in a combinatio n study.	Not specified	[5]
Dog	6 weeks	Oral	Not specified	Caused soft stools, loose stools, decreased appetite, and emesis. No toxic reactions related to weight, temperatur e, blood pressure, hematolog y, stool, urine, bone marrow, or electrocard iogram.	Not	[6]
Dog	Not specified	Oral	High dose	Increase in the organ coefficient	Not specified	[6]







of the heart.

Experimental Protocol: 6-Week Repeat-Dose Toxicity Study in Dogs

In a 6-week repeat-dose toxicity study, Beagle dogs were administered amlodipine besylate, levoamlodipine maleate, atorvastatin calcium, or a combination of levoamlodipine maleate and atorvastatin calcium.[6] The animals were observed for clinical signs of toxicity, and various parameters such as body weight, food consumption, hematology, clinical chemistry, and urinalysis were monitored.[6] At the end of the study, a full necropsy and histopathological examination of tissues were performed.[6]

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to the genetic material of cells.

Table 3: Genotoxicity of Amlodipine

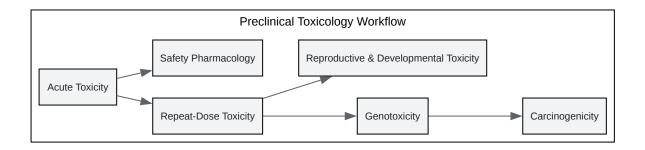


Assay	Test System	Concentration/ Dose	Results	Reference
Ames Test	Salmonella typhimurium	Up to 10 mg/plate (racemic amlodipine)	Negative	[6]
Chromosomal Aberration Test	Human peripheral blood lymphocytes	Up to 10 μg/mL (racemic amlodipine)	Negative	[6]
Mouse Micronucleus Test	Mouse	20 mg/kg (single dose) and 10 mg/kg (for 5 days) (racemic amlodipine)	Negative	[6]
In vitro Chromosomal Aberration	Human peripheral blood lymphocytes	0, 5, 10, 15, 25, and 50 mg/mL	Not statistically significant increase in chromosomal aberrations	[7]

Experimental Protocol: In Vitro Chromosomal Aberration Assay

Human peripheral blood lymphocytes are cultured in the presence of different concentrations of the test substance (amlodipine) and a positive and negative control.[7] After a specific incubation period, the cells are harvested, and metaphase chromosomes are prepared and analyzed for structural aberrations such as breaks, gaps, and exchanges.[7]





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Caption: General workflow for preclinical toxicology assessment.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

Table 4: Carcinogenicity of Amlodipine

Species	Duration	Route of Administrat ion	Dose Levels	Findings	Reference
Mouse	2 years	Oral	0.5, 1.25, and 2.5 mg/kg/day (racemate)	No evidence of carcinogenic effect	[6]
Rat	2 years	Oral	0.5, 1.25, and 2.5 mg/kg/day (racemate)	No evidence of carcinogenic effect	[6]

Experimental Protocol: Two-Year Rodent Carcinogenicity Study



In these studies, rats and mice are administered the test substance (amlodipine) daily for a period of two years.[6] The animals are monitored for the development of tumors. At the end of the study, a complete histopathological examination of all organs and tissues is performed to identify any neoplastic lesions.[6]

Reproductive and Developmental Toxicity

These studies evaluate the potential effects of a substance on fertility, pregnancy, and fetal development.

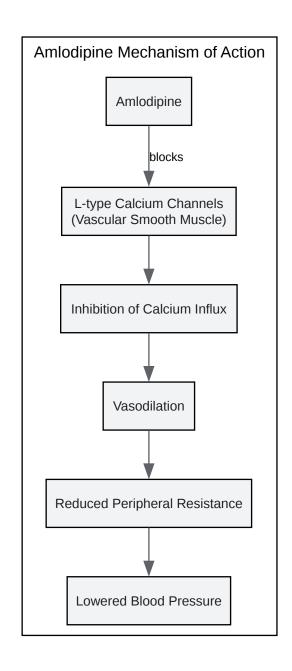
Table 5: Reproductive and Developmental Toxicity of Amlodipine

| Study Type | Species | Dose Levels | Key Findings | Reference | | :--- | :--- | :--- | | Fertility | Rat | 10 mg/kg (racemate) | No adverse effects on fertility | [6] | | Teratogenicity | Rat | 10 mg/kg (racemate) | Smaller litter size and increased gestation period | [6] | | Teratogenicity | Rabbit | 10 mg/kg (racemate) | No teratogenic effects | [6] | | Developmental Toxicity | Mouse | 0.2, 0.8, and 1.6 mg/kg body weight | NOAEL of 0.2 mg/kg. Higher doses caused reduced maternal organ weights and embryo lethality at the highest dose. | [8] |

Experimental Protocol: Teratogenicity Study in Rats

Pregnant rats are administered the test substance during the period of organogenesis.[6] Just before delivery, the fetuses are removed by caesarean section and examined for any external, visceral, or skeletal abnormalities.[9]





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Caption: Simplified signaling pathway of amlodipine.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.



In healthy dogs, a single oral dose of levoamlodipine maleate at 0.1 mg/kg had no obvious effect on blood pressure, heart rate, or electrocardiogram parameters.[6] At 0.3 mg/kg, there was a trend of blood pressure reduction, and at 1 mg/kg, a significant reduction in blood pressure was observed with no significant effect on heart rate or electrocardiogram.[6] Single oral doses up to 1.0 mg/kg had no significant effect on the respiratory rate of healthy dogs.[6]

Conclusion

The preclinical data for amlodipine demonstrate a well-characterized safety profile. The acute toxicity is low, and it is not genotoxic or carcinogenic in rodent studies. Repeat-dose toxicity studies have identified some effects at higher doses, primarily related to its pharmacological activity. Reproductive and developmental toxicity studies have shown some effects at high doses, but no teratogenicity was observed in rabbits.[6] These preclinical findings have supported the long-term clinical use of amlodipine in the treatment of hypertension and angina.

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